
1-Isocyanato-2-(3-isocyanatopropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-(3-isocyanatopropoxy)propane is a chemical compound with the molecular formula C8H12N2O3. It is characterized by the presence of two isocyanate groups attached to a propane backbone.
Métodos De Preparación
The synthesis of 1-Isocyanato-2-(3-isocyanatopropoxy)propane typically involves the reaction of a diol with phosgene or a similar reagent to introduce the isocyanate groups. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Isocyanato-2-(3-isocyanatopropoxy)propane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: Under certain conditions, the isocyanate groups can be substituted by other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
Aplicaciones Científicas De Investigación
1-Isocyanato-2-(3-isocyanatopropoxy)propane has several scientific research applications:
Polymer Chemistry: It is used as a building block for the synthesis of polyurethanes, which have applications in foams, elastomers, and coatings.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is explored for its potential use in drug delivery systems and medical devices due to its reactivity and ability to form biocompatible polymers.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-(3-isocyanatopropoxy)propane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products. The molecular targets include hydroxyl and amine groups, which are commonly found in biological molecules and polymers .
Comparación Con Compuestos Similares
1-Isocyanato-2-(3-isocyanatopropoxy)propane can be compared with other isocyanate compounds such as:
1-Isocyanato-2-methylpropane: This compound has a similar structure but with a methyl group instead of the isocyanatopropoxy group.
1-Isocyanatopropane: This simpler compound has only one isocyanate group and is used in different types of polymerization reactions.
The uniqueness of this compound lies in its dual isocyanate functionality, which allows for the formation of more complex and cross-linked polymer structures .
Propiedades
Número CAS |
188646-57-3 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-isocyanato-2-(3-isocyanatopropoxy)propane |
InChI |
InChI=1S/C8H12N2O3/c1-8(5-10-7-12)13-4-2-3-9-6-11/h8H,2-5H2,1H3 |
Clave InChI |
LWIGDOMREWCGHW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=C=O)OCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
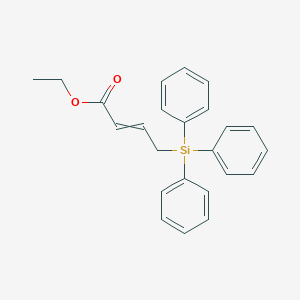
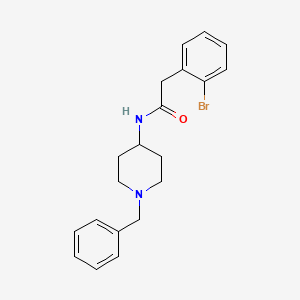
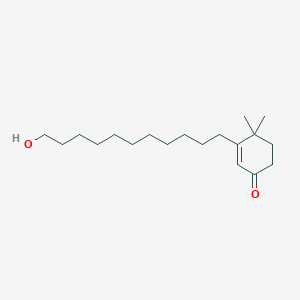

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
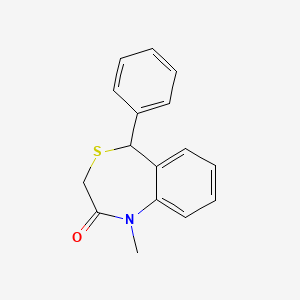
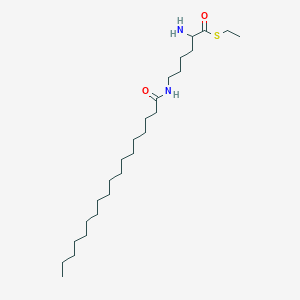
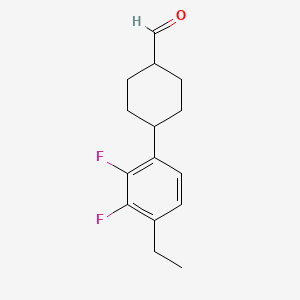
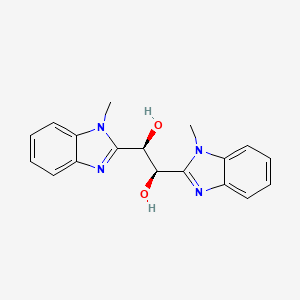
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
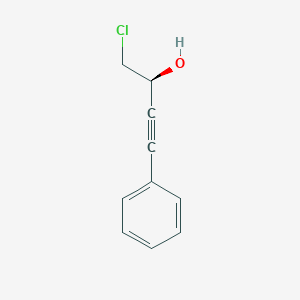
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
